molecular formula C19H13N3O2S B2536179 4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-49-5

4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2536179
CAS RN: 868377-49-5
M. Wt: 347.39
InChI Key: LMDBNBBAHDINML-VZCXRCSSSA-N
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Description

The compound “4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), a prop-2-ynyl group (-C≡CH), and a benzothiazol-2-ylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, prop-2-ynyl, and benzothiazol-2-ylidene groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Approaches

Researchers have developed various novel synthetic routes to produce benzothiazole derivatives, which might be relevant to the synthesis of the specified compound. For instance, Badne et al. (2011) explored the synthesis of 2-substituted derivatives of benzothiazole compounds and their antimicrobial activity, indicating the potential biological relevance of such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Liquid Crystalline Properties

The study by Ha et al. (2010) on the synthesis of new Schiff base ester liquid crystals with a benzothiazole core revealed that these compounds exhibit interesting mesomorphic properties, which could have implications for materials science, particularly in the development of liquid crystal displays (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).

Applications in Biological Research

Anticancer Activity

The synthesis of indapamide derivatives with a focus on pro-apoptotic activity against cancer cell lines suggests that benzothiazole derivatives might play a significant role in the development of new anticancer agents. Yılmaz et al. (2015) demonstrated that specific derivatives exhibit significant inhibitory effects on melanoma cell lines, highlighting the potential of these compounds in medicinal chemistry (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Chemosensors for Anions

Detection of Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions, indicating the utility of benzothiazole cores in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific studies on this compound, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, if any, and how its structure influences its properties .

properties

IUPAC Name

4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-3-11-22-17-15(24-2)5-4-6-16(17)25-19(22)21-18(23)14-9-7-13(12-20)8-10-14/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDBNBBAHDINML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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